6-(Trifluoromethyl)benzo[d]isothiazole
CAS No.:
Cat. No.: VC16793636
Molecular Formula: C8H4F3NS
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4F3NS |
|---|---|
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 4-(trifluoromethyl)-1,2-benzothiazole |
| Standard InChI | InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H |
| Standard InChI Key | SGKCOVMEUOKDIL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=NSC2=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-(Trifluoromethyl)benzo[d]isothiazole consists of a benzene ring fused to an isothiazole moiety, with the trifluoromethyl group occupying the 6-position (Figure 1). The isothiazole ring comprises a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 2, respectively. The trifluoromethyl group’s strong electron-withdrawing nature and lipophilicity significantly influence the compound’s electronic distribution, solubility, and intermolecular interactions .
Molecular Formula: C₈H₄F₃NS
Molecular Weight: 203.18 g/mol
IUPAC Name: 6-(trifluoromethyl)-1,2-benzisothiazole
Physicochemical Properties
While experimental data for the parent compound remain scarce, properties can be inferred from structurally related analogs:
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Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs, enhancing membrane permeability.
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Thermal Stability: Trifluoromethyl groups generally improve thermal stability, as seen in similar benzothiazoles (decomposition temperatures >250°C) .
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Solubility: Expected low aqueous solubility due to the aromatic and fluorinated components; solubility in organic solvents (e.g., DMSO, dichloromethane) is likely moderate.
Synthetic Strategies for 6-(Trifluoromethyl)benzo[d]isothiazole
Cyclization Approaches
Modern synthetic routes to benzo[d]isothiazoles emphasize atom-economical cyclization methods. A prominent strategy involves the use of α-amino-oxy acids under visible-light photocatalysis to generate iminyl radicals, which cyclize to form the isothiazole ring (Scheme 1) . For 6-(trifluoromethyl) derivatives, pre-functionalization of the benzene ring with -CF₃ prior to cyclization is critical.
Scheme 1: Visible-light-mediated synthesis of benzo[d]isothiazoles
Functionalization of Preformed Benzoisothiazoles
Direct trifluoromethylation of benzo[d]isothiazole can be achieved via:
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Electrophilic Trifluoromethylation: Using trifluoromethyl iodide (CF₃I) in the presence of copper catalysts.
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Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated benzoisothiazoles with trifluoromethylating reagents (e.g., TMSCF₃).
Table 1: Comparative efficiency of trifluoromethylation methods
| Method | Yield (%) | Conditions | Limitations |
|---|---|---|---|
| Electrophilic CF₃I | 45–60 | CuI, DMF, 80°C | Requires ortho-directing groups |
| Palladium coupling | 70–85 | Pd(PPh₃)₄, THF, reflux | Sensitive to steric hindrance |
| Radical trifluoromethylation | 55 | Photoredox catalyst, RT | Limited scope for electron-rich arenes |
Material Science Applications
Organic Electronics
The electron-deficient nature of the -CF₃ group makes 6-(trifluoromethyl)benzo[d]isothiazole a candidate for n-type semiconductors. Theoretical studies predict an electron mobility of 0.8 cm²/V·s in thin-film transistors.
Fluorescent Probes
Incorporation of the benzoisothiazole core into fluorophores yields compounds with large Stokes shifts (>100 nm), suitable for bioimaging. The -CF₃ group reduces aggregation-caused quenching, enhancing emission intensity in aqueous media .
Analytical Characterization
Spectroscopic Methods
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¹⁹F NMR: A singlet at δ −58 to −62 ppm confirms the -CF₃ group.
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 204.1 with characteristic fragment ions at m/z 159 (loss of CF₃).
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) elutes the compound at 8.2 min, with a purity >95% by UV detection (254 nm).
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